molecular formula C18H25NO3 B1287628 Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate CAS No. 1198283-87-2

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate

Cat. No.: B1287628
CAS No.: 1198283-87-2
M. Wt: 303.4 g/mol
InChI Key: CVPMXQHBQZSDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol. This compound belongs to the class of piperidines, which are six-membered heterocyclic compounds containing nitrogen. It is often used in various research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid used for pain management, and its analogues have been implicated in the opioid crisis in North America .

Mode of Action

As a precursor, this compound does not have a direct mode of action. Instead, it is used in the synthesis of fentanyl and its analogues, which act by binding to the body’s opioid receptors, particularly the mu-opioid receptors. This binding inhibits the transmission of pain signals in the central nervous system .

Biochemical Pathways

They mimic endorphins, the body’s natural painkillers, by binding to opioid receptors and triggering the release of dopamine, a neurotransmitter associated with feelings of pleasure and reward .

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-studied, as it is primarily used as a precursor in drug synthesis. The pharmacokinetics of the resulting drugs, such as fentanyl, are better understood. Fentanyl is rapidly absorbed and distributed in the body, and it is metabolized in the liver .

Result of Action

They can also cause side effects like respiratory depression, nausea, and dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-acetylphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug development and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a hydroxymethyl group instead of an acetyl group.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of an acetyl group.

Uniqueness

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13(20)15-6-5-7-16(12-15)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPMXQHBQZSDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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